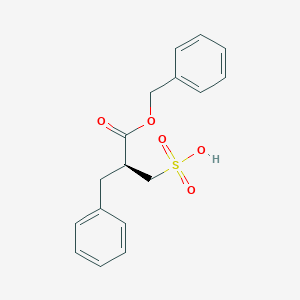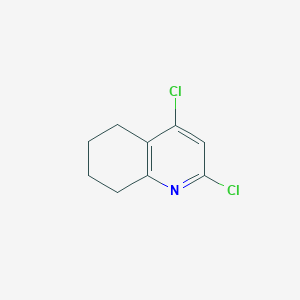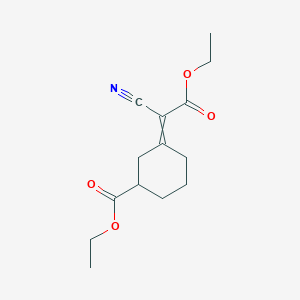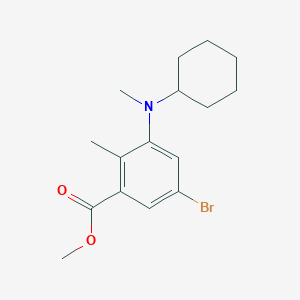![molecular formula C7H2Cl2N4 B1401474 5-Ciano-2,4-dicloro-7H-pirrolo[2,3-d]pirimidina CAS No. 1379367-43-7](/img/structure/B1401474.png)
5-Ciano-2,4-dicloro-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H3Cl2N3 . It is related to the class of compounds known as pyrrolopyrimidines, which are characterized by a pyrrolo[2,3-d]pyrimidine moiety .
Synthesis Analysis
The synthesis of “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been reported in various studies . One method involves the use of microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” consists of a pyrrolopyrimidine core with two chlorine atoms attached . The compound has a molecular weight of 188.01 g/mol .Physical and Chemical Properties Analysis
“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a solid compound with a density of 1.7±0.1 g/cm3 . It has a boiling point of 306.2±24.0 °C at 760 mmHg and a flash point of 167.7±8.5 °C . The compound has a molar refractivity of 44.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
El 5-Ciano-2,4-dicloro-7H-pirrolo[2,3-d]pirimidina se ha utilizado en el diseño y síntesis de nuevos derivados de pirrolo[2,3-d]pirimidina para la investigación anticancerígena . Estos derivados han mostrado resultados prometedores en pruebas in vitro contra siete líneas celulares de cáncer humano seleccionadas . Algunos compuestos han mostrado una actividad significativa hacia MCF7 (una línea celular de cáncer de mama), HePG2 (una línea celular de cáncer de hígado) y PACA2 (una línea celular de cáncer de páncreas) .
Estudios de Acoplamiento Molecular
Este compuesto se ha utilizado en estudios de acoplamiento molecular para comprender sus afinidades de unión contra la proteína antiapoptótica Bcl2 . Esto ayuda a comprender el mecanismo de acción de estos compuestos a nivel molecular .
Estudios de Expresión Genética
El compuesto se ha utilizado para estudiar el efecto sobre los niveles de expresión genética en células MCF7 tratadas . Se encontró que ciertos genes relacionados con la apoptosis y la regulación del ciclo celular fueron regulados positivamente o negativamente después del tratamiento .
Estudios de Detención del Ciclo Celular
Los estudios han demostrado que ciertos derivados de este compuesto pueden causar la detención del ciclo celular en la fase G1 / S en células MCF7 . Este es un hallazgo significativo ya que indica el potencial de estos compuestos para detener la proliferación de células cancerosas .
Inducción de Apoptosis
Se ha encontrado que algunos derivados de este compuesto inducen la muerte apoptótica de las células MCF7 . La apoptosis, o muerte celular programada, es un mecanismo que se puede explotar para la terapia del cáncer .
Aplicaciones Antiinflamatorias
Los desarrollos de la investigación han demostrado que las pirimidinas, incluido el this compound, muestran una gama de efectos farmacológicos, incluidas las actividades antiinflamatorias . Se ha encontrado que inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales .
Desarrollo de Inhibidores de Quinasa
4-Cloro-7H-pirrolo[2,3-d]pirimidina, un compuesto relacionado, sirve como un andamiaje para desarrollar potentes inhibidores de quinasa . Estos inhibidores son candidatos prometedores para la terapia del cáncer y tratamientos innovadores para trastornos inflamatorios de la piel como la dermatitis atópica .
Reactivo Bioquímico
El this compound es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias biológicas .
Safety and Hazards
As with all chemicals, “2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” should be handled with care. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Always use appropriate personal protective equipment and work in a well-ventilated area when handling this compound .
Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of various compounds, suggesting its potential to interact with a variety of biological targets .
Pharmacokinetics
It is slightly soluble in water and more soluble in organic solvents like dmso, ethyl acetate, and methanol , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, it should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Análisis Bioquímico
Biochemical Properties
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the synthesis of tofacitinib, a Janus kinase inhibitor used in the treatment of rheumatoid arthritis . The interactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with enzymes and proteins are primarily through covalent bonding, which facilitates the formation of more complex molecules.
Cellular Effects
The effects of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division . Additionally, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can lead to a decrease in the phosphorylation of target proteins, ultimately affecting various cellular processes. Additionally, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, the compound may undergo degradation, which can affect its potency and efficacy. Studies have shown that 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is relatively stable under standard laboratory conditions, but its stability can be compromised by exposure to light, heat, and moisture . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed that the compound can be transported into the nucleus, where it may exert its effects on gene expression and DNA replication .
Subcellular Localization
The subcellular localization of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N4/c8-5-4-3(1-10)2-11-6(4)13-7(9)12-5/h2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJZAFFKLILORJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)



![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)



